Pseudouridine-5'-triphosphate

mRNA stability nuclease resistance therapeutic mRNA

Pseudouridine-5'-triphosphate (Ψ-UTP, Pseudo-UTP) is a modified nucleoside triphosphate that serves as a foundational building block for in vitro transcription (IVT) of messenger RNA (mRNA) with enhanced pharmacological properties. As the most abundant naturally occurring RNA modification across all domains of life , pseudouridine (Ψ) features a unique C–C glycosidic bond between the base and sugar, distinct from the standard N–C linkage in uridine.

Molecular Formula C9H15N2O15P3
Molecular Weight 484.1410119
CAS No. 1175-34-4
Cat. No. B1141104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudouridine-5'-triphosphate
CAS1175-34-4
Synonyms5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl]-2,4(1H,3H)pyrimidinedione Triethylamine Salt;  5-β-D-Ribofuranosyluracil 5’-Triphosphate Triethylamine Salt;  Pseudouridine Triphosphate Triethylamine Salt
Molecular FormulaC9H15N2O15P3
Molecular Weight484.1410119
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudouridine-5'-triphosphate (CAS 1175-34-4): Core Specifications and Procurement Rationale for mRNA Therapeutics


Pseudouridine-5'-triphosphate (Ψ-UTP, Pseudo-UTP) is a modified nucleoside triphosphate that serves as a foundational building block for in vitro transcription (IVT) of messenger RNA (mRNA) with enhanced pharmacological properties. As the most abundant naturally occurring RNA modification across all domains of life [1], pseudouridine (Ψ) features a unique C–C glycosidic bond between the base and sugar, distinct from the standard N–C linkage in uridine . This structural isomerization enhances base stacking interactions, stabilizes RNA secondary structure, and confers resistance to nuclease degradation . Ψ-UTP is incorporated into RNA by T7, SP6, or T3 RNA polymerases during IVT, replacing canonical uridine triphosphate (UTP) to generate modified mRNA transcripts. The compound is available in various salt forms (e.g., trisodium salt) with purities typically exceeding 97% by AX-HPLC, and is a critical raw material for mRNA-based vaccines, gene therapies, and cellular reprogramming applications .

Why Generic Substitution of Pseudouridine-5'-triphosphate with UTP or Other Modified NTPs Fails in Critical mRNA Applications


In mRNA therapeutic development, the choice of modified nucleoside triphosphate is not interchangeable. Unmodified UTP generates mRNA that triggers potent innate immune activation via pattern recognition receptors (e.g., TLR3, TLR7, TLR8, RIG-I, PKR), leading to translational shutdown, cytotoxicity, and poor in vivo protein expression [1]. While several uridine analogs (e.g., N1-methylpseudouridine-5'-triphosphate (m1Ψ-UTP), 5-methyluridine-5'-triphosphate (m5-UTP), 2-thiouridine-5'-triphosphate) exist, each exhibits distinct and context-dependent effects on RNA polymerase incorporation efficiency, translational fidelity, and immunogenicity profiles [2]. For instance, m1Ψ-UTP provides higher protein expression than Ψ-UTP in certain systems but introduces greater translational miscoding in sequence-dependent manners and can directly activate TLR8, whereas Ψ-UTP completely lacks TLR7/TLR8 agonistic activity [3]. Procurement decisions must therefore be guided by quantitative performance data specific to the intended application, as substitution with an alternative analog can fundamentally alter mRNA pharmacology, safety, and manufacturing yield.

Quantitative Differentiation of Pseudouridine-5'-triphosphate: Head-to-Head Performance Data Against UTP and m1Ψ-UTP


mRNA Nuclease Stability: Ψ-UTP Extends Half-Life 2- to 4-Fold Versus UTP in Mammalian Cells

Pseudouridine-5'-triphosphate (Ψ-UTP) incorporation significantly increases mRNA resistance to nuclease degradation compared to unmodified UTP. Quantitative analysis in mammalian cell systems demonstrates a 2- to 4-fold increase in mRNA half-life when Ψ-UTP is substituted for UTP during in vitro transcription [1]. In separate in vitro serum stability assays, half-lives of Ψ-UTP-modified mRNA were extended by more than 50% relative to unmodified mRNA [2].

mRNA stability nuclease resistance therapeutic mRNA

Innate Immune Evasion: Ψ-UTP Reduces Interferon-α Production by Up to 80% Versus UTP in Human Dendritic Cells

Pseudouridine-5'-triphosphate-modified mRNA potently suppresses innate immune activation compared to unmodified UTP-containing mRNA. In human dendritic cells, Ψ-UTP-substituted mRNA reduced interferon-α production by up to 80% relative to unmodified mRNA controls [1]. Mechanistic studies further demonstrate that Ψ-containing RNA evades processing by endolysosomal nucleases RNase T2, PLD3, and PLD4, thereby failing to generate TLR7/TLR8-agonistic ligands, whereas unmodified uridine-containing RNA is efficiently processed and triggers robust TLR activation [2].

mRNA immunogenicity TLR evasion interferon response

T7 RNA Polymerase Incorporation Efficiency: Ψ-UTP Versus UTP and m1Ψ-UTP in Sequence-Dependent Contexts

The efficiency with which T7 RNA polymerase incorporates modified nucleotide triphosphates is sequence-context dependent and directly impacts mRNA manufacturing yields. A systematic nanopore sequencing study across >100 different 5-nucleotide sequence contexts revealed that insertion yields for Ψ-UTP versus UTP range from 20% to 65%, while yields for m1Ψ-UTP versus UTP vary more broadly from 15% to 70% [1]. This narrower range for Ψ-UTP (45% span versus 55% span for m1Ψ-UTP) indicates more predictable and consistent incorporation across diverse mRNA sequences. With SP6 RNA polymerase, m1Ψ-UTP incorporation yields are constrained to a 15-30% window, while Ψ-UTP incorporation data with SP6 remains undercharacterized in this study [1].

in vitro transcription RNA polymerase manufacturing yield

Translational Fidelity: Ψ-UTP Versus m1Ψ-UTP in Amino Acid Misincorporation Rates

Both Ψ-UTP and m1Ψ-UTP modifications alter translational fidelity compared to unmodified mRNA, but the magnitude and pattern of misincorporation differ. Ψ-UTP at the first codon position increases serine misincorporation by 4 ± 0.5-fold, while at the second position it decreases isoleucine addition by 10 ± 2-fold and leucine addition by 4 ± 1-fold [1]. In contrast, m1Ψ-UTP produces more modest effects, with isoleucine addition increased by 2.2 ± 0.4-fold and serine misincorporation increased by 3.5 ± 0.4-fold [1]. The overall amino acid substitution frequency in luciferase reporter peptides was >20-fold higher for m1Ψ-UTP-containing mRNA (>1.3% of amino acids substituted) compared to unmodified mRNA (<0.05% substituted) [1]. Comparative data for Ψ-UTP in the same cellular system are not directly provided in this study but prior work indicates Ψ-UTP also increases misincorporation relative to unmodified mRNA [1].

translation fidelity mRNA therapeutics protein quality

Comparative Protein Expression: m1Ψ-UTP Outperforms Ψ-UTP by ~13-Fold in Single-Modified mRNA

In a direct head-to-head comparison of modified mRNA platforms, N1-methylpseudouridine-5'-triphosphate (m1Ψ-UTP) significantly outperformed pseudouridine-5'-triphosphate (Ψ-UTP) in protein expression. Single-modified m1Ψ-UTP-containing mRNA provided approximately 13-fold higher reporter gene expression than Ψ-UTP-containing mRNA upon transfection into mice [1]. When combined with 5-methylcytidine (m5C) modification, the double-modified (m5C/)m1Ψ-UTP mRNA achieved up to ~44-fold higher expression compared to the corresponding (m5C/)Ψ-UTP platform in cell lines [1]. Additionally, (m5C/)m1Ψ-UTP-modified mRNA exhibited reduced intracellular innate immunogenicity and improved cellular viability compared to (m5C/)Ψ-UTP-modified mRNA [1].

protein expression mRNA therapeutics comparative efficacy

Optimal Application Scenarios for Pseudouridine-5'-triphosphate Based on Quantitative Differentiation Evidence


mRNA Therapeutics Requiring Balanced Translation and Complete TLR8 Evasion

Pseudouridine-5'-triphosphate is the preferred substrate when complete evasion of TLR8 activation is required, as Ψ-containing RNA fails to generate TLR8-agonistic ligands due to impaired processing by endolysosomal nucleases RNase T2, PLD3, and PLD4 [1]. In contrast, m1Ψ-UTP-modified RNA can directly activate TLR8, potentially triggering unwanted innate immune responses in certain therapeutic contexts [1]. Ψ-UTP also provides substantial nuclease resistance (2-4 fold half-life extension) and reduced interferon-α production (up to 80% reduction) compared to UTP, establishing a favorable therapeutic window [2].

mRNA Sequences Predicted to Exhibit Favorable Translational Fidelity with Ψ-UTP

For mRNA coding sequences where computational modeling or empirical testing predicts acceptable or advantageous translational fidelity profiles with Ψ-UTP, this analog offers the benefit of a naturally occurring RNA modification, which may streamline regulatory review [3]. The sequence-dependent effects of Ψ-UTP on misincorporation (e.g., 4±0.5-fold increase in Ser misincorporation at first codon position; 10±2-fold decrease in Ile addition at second position) must be evaluated against the target protein sequence to ensure therapeutic potency and safety are not compromised [3].

GMP Manufacturing Where Predictable T7 RNA Polymerase Incorporation Is Critical

In large-scale GMP mRNA manufacturing, the narrower insertion yield range of Ψ-UTP (20-65%, 45% span) compared to m1Ψ-UTP (15-70%, 55% span) with T7 RNA polymerase translates to more predictable and consistent full-length mRNA yields across production batches [4]. This reduced sequence-context variability simplifies process analytical technology (PAT) implementation and quality control strategies, potentially reducing lot rejection rates and improving manufacturing efficiency [4].

Research Applications Requiring High-Purity, GMP-Grade Material with Validated Supply Chain

For preclinical and clinical development programs, procurement of Ψ-UTP from established suppliers with documented quality systems is essential. TriLink BioTechnologies' Ψ-UTP (N-1019) is supplied at ≥97% purity by AX-HPLC in 100 mM aqueous solution (Li+ salt form), with storage at -20°C or below recommended for long-term stability . APExBIO's Pseudo-UTP (B7972) provides an alternative GMP-grade option with validated ≥97% purity and documented stability for ≥12 months at -20°C . The availability of multiple qualified suppliers mitigates supply chain risk for critical mRNA raw materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudouridine-5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.